methyl {2-[N'-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
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Overview
Description
Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with a unique structure that combines elements of pyrimidine and carbamimidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl isocyanate with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then esterified using methyl chloroacetate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products, such as hydrolyzed esters or amides.
Scientific Research Applications
Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl {2-[N’-(2-chlorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
- Methyl {2-[N’-(2-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate
Uniqueness
Methyl {2-[N’-(2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
methyl 2-[2-[(E)-[amino-(2-methylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C15H17N5O3/c1-9-5-3-4-6-11(9)18-14(16)20-15-17-10(7-12(21)19-15)8-13(22)23-2/h3-7H,8H2,1-2H3,(H4,16,17,18,19,20,21) |
InChI Key |
BFRVAVPCRCHCLF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N |
Origin of Product |
United States |
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